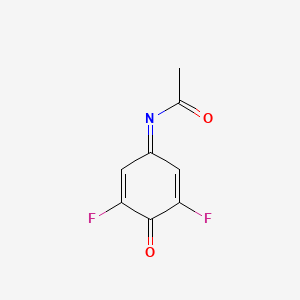
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with multiple functional groups, including acetyloxy, amino, chlorophenyl, and dioxo groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino and chlorophenyl groups are introduced via substitution reactions, while the dioxo groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxo derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.
Chlorophenyl derivatives: Compounds featuring chlorophenyl groups with varying functional groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
176378-97-5 |
|---|---|
Molekularformel |
C22H19ClN4O7 |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
[3-acetyloxy-5-[[6-amino-1-(4-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-16-8-13(9-17(10-16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-6-4-14(23)5-7-15/h4-10H,24H2,1-3H3,(H,25,30) |
InChI-Schlüssel |
YVRFZSYEIVXEKS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
Synonyme |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


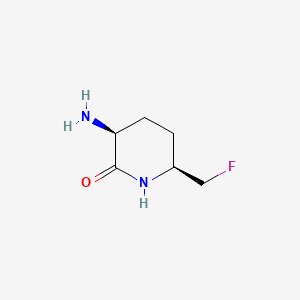
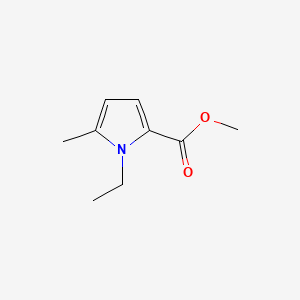
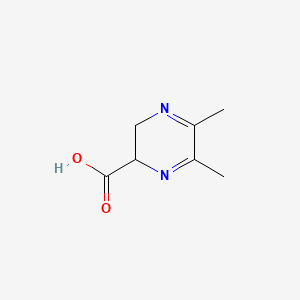
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
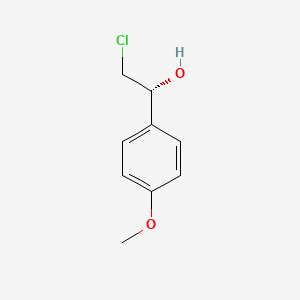
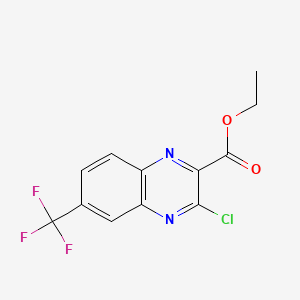
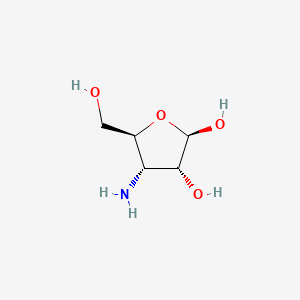
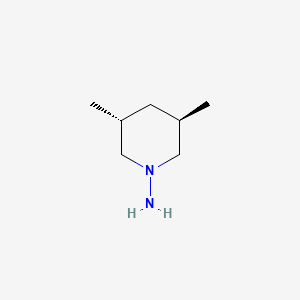
![(3aR,6aS)-3,3-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B575311.png)
